N-(4-ethylphenyl)-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetanilide, 4’-ethyl-2,2,2-trifluoro- is a chemical compound that belongs to the class of acetanilides It is characterized by the presence of an ethyl group at the 4’ position and three fluorine atoms at the 2,2,2 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetanilide, 4’-ethyl-2,2,2-trifluoro- typically involves the reaction of 4’-ethylacetanilide with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods: In an industrial setting, the production of Acetanilide, 4’-ethyl-2,2,2-trifluoro- may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Types of Reactions:
Oxidation: Acetanilide, 4’-ethyl-2,2,2-trifluoro- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can also be reduced under specific conditions to yield reduced derivatives.
Substitution: Substitution reactions involving Acetanilide, 4’-ethyl-2,2,2-trifluoro- can occur, where the trifluoromethyl group may be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Acetanilide, 4’-ethyl-2,2,2-trifluoro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of Acetanilide, 4’-ethyl-2,2,2-trifluoro- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or other biomolecules. This interaction can lead to changes in the activity or function of the target molecules, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Acetanilide: The parent compound without the ethyl and trifluoromethyl groups.
4’-Ethylacetanilide: Similar structure but lacks the trifluoromethyl group.
2,2,2-Trifluoroacetanilide: Contains the trifluoromethyl group but lacks the ethyl group.
Uniqueness: Acetanilide, 4’-ethyl-2,2,2-trifluoro- is unique due to the presence of both the ethyl and trifluoromethyl groups
Eigenschaften
CAS-Nummer |
14618-46-3 |
---|---|
Molekularformel |
C10H10F3NO |
Molekulargewicht |
217.19 g/mol |
IUPAC-Name |
N-(4-ethylphenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H10F3NO/c1-2-7-3-5-8(6-4-7)14-9(15)10(11,12)13/h3-6H,2H2,1H3,(H,14,15) |
InChI-Schlüssel |
VEYAGSUQCDESMW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C(F)(F)F |
Kanonische SMILES |
CCC1=CC=C(C=C1)NC(=O)C(F)(F)F |
14618-46-3 | |
Synonyme |
AcetaMide, N-(4-ethylphenyl)-2,2,2-trifluoro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.